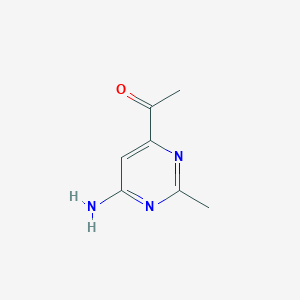
1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one is a chemical compound with a pyrimidine ring structure. It is known for its applications in various fields such as chemistry, biology, and medicine due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one typically involves the reaction of 2-amino-6-methylpyrimidin-4(3H)-one with appropriate reagents under controlled conditions. One common method includes the use of acetic acid and ethyl acetate in the presence of guanidine nitrate and potassium n-butanolate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process often includes steps such as crystallization and purification to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylpyrimidin-4(3H)-one: Shares a similar pyrimidine structure but differs in functional groups.
1-(2-methylpyrimidin-4-yl)ethan-1-one: Similar structure but lacks the amino group at the 6-position.
Uniqueness
1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Biological Activity
1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyrimidine ring substituted with an amino group and a methyl group, contributing to its reactivity and biological properties. The compound's molecular formula is C7H10N4O, with a molecular weight of 166.18 g/mol.
The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes and ion channels. Notably, it has been shown to act as an Anoctamin 1 (ANO1) blocker, which is implicated in various physiological processes and pathologies, including cancer proliferation and metastasis.
Key Mechanisms:
- Enzyme Inhibition : The compound inhibits the activity of certain enzymes that are crucial for tumor growth and survival.
- Ion Channel Modulation : By blocking ANO1 channels, the compound can alter ion flow across cell membranes, leading to reduced cancer cell viability.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Study 1: Anticancer Activity
In a study published in Molecules, this compound exhibited significant anti-cancer properties against the NCI-H460 cell line. The compound was identified as a potent blocker of ANO1 channels, leading to decreased cell viability and proliferation rates. The study utilized high-throughput screening techniques to evaluate the compound's efficacy against various cancer models.
Study 2: Mechanistic Insights
Research published in PMC explored the mechanisms through which this compound exerts its effects on ANO1. The study demonstrated that the compound effectively inhibited ATP-induced ANO1 channel activity, suggesting that it could serve as a potential therapeutic agent for conditions associated with ANO1 overexpression, such as certain cancers.
Therapeutic Applications
The potential therapeutic applications of this compound are diverse:
- Cancer Treatment : Due to its ability to inhibit tumor cell growth via ANO1 blockade.
- Enzyme-related Disorders : Potential use in diseases where enzyme dysregulation plays a critical role.
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
1-(6-amino-2-methylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C7H9N3O/c1-4(11)6-3-7(8)10-5(2)9-6/h3H,1-2H3,(H2,8,9,10) |
InChI Key |
VERWSUNEILHXQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















